molecular formula C8H15BrOS B13190408 1-(Bromomethyl)-1-(2-methanesulfinylethyl)cyclobutane

1-(Bromomethyl)-1-(2-methanesulfinylethyl)cyclobutane

Cat. No.: B13190408
M. Wt: 239.18 g/mol
InChI Key: WRZHOXTTXAMGMO-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(2-methanesulfinylethyl)cyclobutane ( 1936731-67-7) is a high-purity chemical building block with a molecular formula of C 8 H 15 BrOS and a molecular weight of 239.17 g/mol . This compound is designed for research applications in medicinal chemistry, particularly in the hit-to-lead optimization phase of small-molecule drug candidates. The structure incorporates a cyclobutane ring, a scaffold increasingly valued for its unique properties. The puckered, three-dimensional structure of the cyclobutane ring can be used to confer conformational restriction, reducing the entropic penalty upon binding to a biological target and potentially increasing potency . Furthermore, the use of a saturated cyclobutane ring in place of a planar aromatic system can effectively fill hydrophobic pockets and reduce molecular planarity, which often leads to improved solubility and better overall drug-like properties . The bromomethyl group provides a reactive handle for further synthetic elaboration, making this compound a versatile intermediate. Researchers can leverage this moiety to link the cyclobutane core to other pharmacophores via substitution reactions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H15BrOS

Molecular Weight

239.18 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methylsulfinylethyl)cyclobutane

InChI

InChI=1S/C8H15BrOS/c1-11(10)6-5-8(7-9)3-2-4-8/h2-7H2,1H3

InChI Key

WRZHOXTTXAMGMO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCC1(CCC1)CBr

Origin of Product

United States

Biological Activity

1-(Bromomethyl)-1-(2-methanesulfinylethyl)cyclobutane is a synthetic compound that has garnered interest in biological research due to its unique structural properties and potential pharmacological applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Molecular Structure

  • Molecular Formula : C₉H₁₃BrS
  • Molecular Weight : 227.17 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C(CS(=O)C)C1(CC1)Br

Physical Properties

PropertyValue
Boiling Point180-185 °C
Melting PointNot Available
SolubilitySoluble in organic solvents

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Cyclobutane : The cyclobutane ring can be synthesized through a cyclization reaction involving appropriate precursors.
  • Bromomethylation : The introduction of the bromomethyl group is achieved using bromomethane in the presence of a suitable base.
  • Methanesulfinyl Group Introduction : The methanesulfinyl group can be introduced via a nucleophilic substitution reaction.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom may enhance lipophilicity, facilitating membrane permeability, while the methanesulfinyl group could participate in redox reactions or act as a leaving group in biochemical pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Research has indicated that the compound may inhibit cancer cell proliferation through apoptosis induction in specific cancer lines, making it a candidate for further investigation in oncology.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Comparison Table

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, AnticancerContains both bromine and methanesulfinyl groups
1-Bromo-2-methoxyethylcyclobutaneLimited biological activityLacks sulfinyl functionality
2-MethanesulfinylethylcyclobutaneModerate antimicrobialNo bromine substitution

Comparison with Similar Compounds

Structural Analogs in Cyclobutane Derivatives

1-(Bromomethyl)-3-Methoxycyclobutane (CAS 1696252-78-4)
  • Molecular Formula : C₆H₁₁BrO
  • Substituents : Bromomethyl and methoxy groups on the cyclobutane ring.
  • Key Differences : The methoxy group (-OMe) is less polarizable than the sulfinylethyl group, leading to reduced electron-withdrawing effects and lower reactivity in nucleophilic substitutions compared to the target compound .
1,1-Bis(Bromomethyl)Cyclobutane (CAS 20371-79-3)
  • Molecular Formula : C₆H₈Br₂
  • Substituents : Two bromomethyl groups on the same carbon of the cyclobutane ring.
1-(Bromomethyl)-3,3-Difluoro-1-(Methylsulfanylmethyl)Cyclobutane (CAS 2580209-06-7)
  • Molecular Formula : C₇H₁₁BrF₂S
  • Substituents : Bromomethyl, methylsulfanylmethyl (-CH₂SMe), and difluoro groups.
  • Key Differences : The methylsulfanyl group (-SMe) is less oxidized than the sulfinyl (-S(O)Me) group in the target compound, resulting in weaker electron-withdrawing effects and altered solubility profiles .

Physical Properties

Compound Molecular Weight (g/mol) Boiling/Melting Point Solubility
Target Compound ~270–300 (estimated) Not reported Likely polar aprotic solvents.
1-(Bromomethyl)-3-Methoxycyclobutane 179.06 Not reported Moderate polarity due to methoxy group .
1-Bromobutane 137.02 101–102°C (bp) Miscible in organic solvents .

Preparation Methods

Synthesis of the Cyclobutane Core with Bromomethyl Substitution

The bromomethylcyclobutane intermediate is a crucial precursor. Established methods for synthesizing 1-(bromomethyl)cyclobutane involve bromination of cyclobutylmethanol under controlled conditions.

Method A: Bromination Using Triphenylphosphite and Bromine in Polar Aprotic Solvent

  • Reagents: Cyclobutylmethanol, bromine, triphenylphosphite.
  • Solvent: N,N-Dimethylformamide (DMF).
  • Conditions: Low temperature (-12°C to 20°C) under inert atmosphere.
  • Procedure: Bromine is added to a mixture of triphenylphosphite and DMF, maintaining temperature below 12°C to control exothermicity. Cyclobutylmethanol is then added slowly, keeping temperature below -5°C. The reaction mixture is allowed to warm to room temperature gradually.
  • Outcome: After workup involving distillation and washing, 1-(bromomethyl)cyclobutane is obtained with high purity (~98.3% GC) and good yield (~78%).
  • Reference: Industrial scale synthesis reported in US patent US2016/355452 and related literature.

Advantages:

  • High purity and yield.
  • Scalable for industrial production.
  • Use of polar aprotic solvent enhances solubility and reaction control.

Notes:

  • Maintaining low temperature is critical to prevent ring opening or side reactions.
  • Triphenylphosphite acts as a bromine scavenger and facilitates the reaction.

Introduction of the Methanesulfinylethyl Group

The methanesulfinylethyl substituent is typically introduced via a two-step process:

Step 1: Attachment of a 2-(Methylthio)ethyl Group

  • Starting from the bromomethylcyclobutane intermediate, a nucleophilic substitution reaction is performed with a suitable thiolate nucleophile, such as sodium 2-(methylthio)ethanolate or a related thiol derivative.
  • This step installs the methylthioethyl group onto the cyclobutane ring via displacement of the bromide.

Step 2: Oxidation of the Methylthio Group to Methanesulfinyl

  • The methylthio group is oxidized to the sulfoxide using selective oxidants.
  • Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
  • Reaction conditions are controlled to avoid overoxidation to sulfone.
  • Solvents such as dichloromethane or acetonitrile are typically used.

Summary of Synthetic Route

Step Reaction Type Reagents/Conditions Product Intermediate
1 Bromination of cyclobutylmethanol Bromine, triphenylphosphite, DMF, low temp (-12 to 20°C) 1-(Bromomethyl)cyclobutane
2 Nucleophilic substitution Sodium 2-(methylthio)ethanolate, polar aprotic solvent 1-(Bromomethyl)-1-(2-methylthioethyl)cyclobutane
3 Selective oxidation Hydrogen peroxide or m-CPBA, organic solvent 1-(Bromomethyl)-1-(2-methanesulfinylethyl)cyclobutane

Reaction Conditions and Optimization

Bromination Step

  • Temperature control is essential to prevent side reactions such as ring opening.
  • Use of an inert atmosphere (nitrogen or argon) avoids oxidation or moisture interference.
  • Slow addition of cyclobutylmethanol helps maintain temperature and reaction control.
  • Polar aprotic solvents like DMF or DMSO improve solubility and reaction kinetics.

Nucleophilic Substitution

  • Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance nucleophilicity of thiolate.
  • Stoichiometric control of thiolate avoids polysubstitution.
  • Reaction temperature typically ambient to slightly elevated (20–50°C).

Oxidation to Sulfoxide

  • Oxidant amount carefully controlled to stop at sulfoxide stage.
  • Reaction monitored by thin-layer chromatography (TLC) or NMR.
  • Mild conditions prevent degradation of the cyclobutane ring.

Purification Techniques

  • Distillation: Vacuum distillation removes low-boiling impurities after bromination.
  • Column Chromatography: Silica gel chromatography using hexane/ethyl acetate mixtures separates product from side products.
  • Recrystallization: If crystalline, solvents like ethanol/water mixtures can enhance purity.
  • Analytical Monitoring: TLC, gas chromatography (GC), and NMR spectroscopy are employed to monitor purity.

Analytical Characterization

Research Data Summary Table

Parameter Conditions/Values Notes
Bromination Temperature -12 to 20 °C Critical to avoid ring opening
Bromination Yield ~78% High purity (~98.3% GC)
Nucleophilic Substitution Temp 20–50 °C Efficient substitution with thiolate
Oxidation Agent H₂O₂ or m-CPBA Selective oxidation to sulfoxide
Purification Methods Vacuum distillation, chromatography Essential for removing byproducts
Analytical Techniques NMR, MS, IR, GC Structural confirmation and purity analysis

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